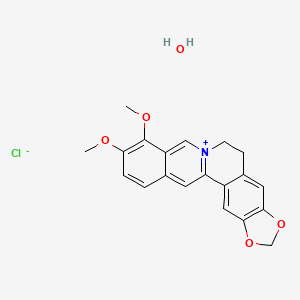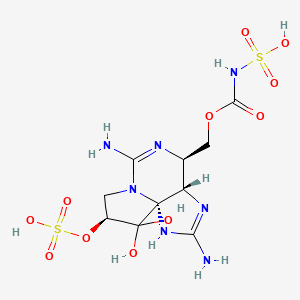
Gonyautoxin viii
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Gonyautoxin viii is a natural product found in Anabaena, Gonyaulax, and other organisms with data available.
Scientific Research Applications
Treatment of Chronic Anal Fissure
- Gonyautoxin has shown effectiveness in healing chronic anal fissures, as highlighted by Garrido et al. (2007) and Garrido et al. (2005). These studies demonstrate its efficacy in increasing healing rates and reducing the pain associated with the condition.
Treatment of Chronic Tension-Type Headache
- Gonyautoxin has been used successfully in treating chronic tension-type headache. Lattes et al. (2009) found that local infiltration of gonyautoxin provided significant pain relief in patients with chronic tension-type headache, highlighting its potential as a therapeutic agent in neurology (Lattes et al., 2009).
Detection and Analysis in Shellfish and Environmental Samples
- Studies by Biré et al. (2003) and Kawatsu et al. (2014) have focused on developing methods for detecting gonyautoxin in shellfish and environmental samples. This includes improvements in extraction procedures and the development of rapid and sensitive assays for monitoring paralytic shellfish poisoning toxins (Biré et al., 2003), (Kawatsu et al., 2014).
Pain Management in Surgical Procedures
- Gonyautoxin has been explored for pain management in total knee arthroplasty. Hinzpeter et al. (2016) reported that gonyautoxin infiltration during surgery provided effective pain relief and had a positive impact on post-surgery recovery (Hinzpeter et al., 2016).
Development of Aptasensors and Analytical Techniques
- The work of Gao et al. (2016) and Poyer et al. (2016) demonstrates the development of advanced analytical techniques for detecting gonyautoxin, such as aptasensors and ion mobility-mass spectrometry. These techniques provide efficient and selective methods for the detection of gonyautoxin in various contexts (Gao et al., 2016), (Poyer et al., 2016).
Molecular Studies and Synthesis
- Research by Walker et al. (2019) and Mulcahy et al. (2008) has focused on the synthesis of natural derivatives of saxitoxin, including gonyautoxin, highlighting the chemical and pharmacological interest in these compounds (Walker et al., 2019), (Mulcahy et al., 2008).
Intestinal Permeability Studies
- Studies by Mardones et al. (2004) and Torres et al. (2007) investigated the permeability of gonyautoxins in human intestinal segments, providing insight into the physiological interactions of these toxins (Mardones et al., 2004), (Torres et al., 2007).
properties
CAS RN |
80226-62-6 |
|---|---|
Product Name |
Gonyautoxin viii |
Molecular Formula |
C10 H17 N7 O11 S2 |
Molecular Weight |
475.41 |
IUPAC Name |
[(3aS,4R,9S,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxycarbonylsulfamic acid |
InChI |
InChI=1S/C10H17N7O11S2/c11-6-14-5-3(2-27-8(18)16-29(21,22)23)13-7(12)17-1-4(28-30(24,25)26)10(19,20)9(5,17)15-6/h3-5,19-20H,1-2H2,(H2,12,13)(H,16,18)(H3,11,14,15)(H,21,22,23)(H,24,25,26)/t3-,4-,5-,9-/m0/s1 |
SMILES |
C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)NS(=O)(=O)O)N)(O)O)OS(=O)(=O)O |
synonyms |
N-Sulfocarbamoylgonyautoxin 3; Toxin C2 from Protogonyaulax; Protogonyautoxin 2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid](/img/structure/B1139202.png)

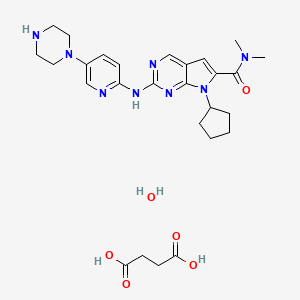

![4-[[3-[4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide](/img/structure/B1139215.png)

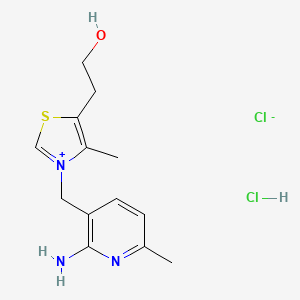

![3-[[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid](/img/structure/B1139221.png)
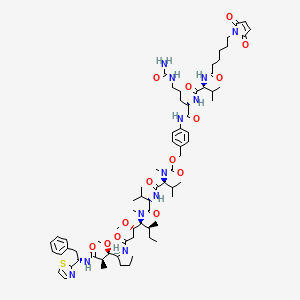

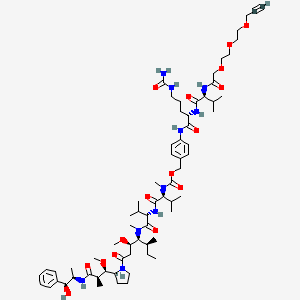
![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1139227.png)
